Bis(4-methoxybenzoyl) peroxide
Description
Contextualization within Organic Peroxide Chemistry for Academic Study
Organic peroxides are a class of organic compounds containing the peroxide functional group (R-O-O-R'). wikipedia.org The defining feature of these molecules is the relatively weak oxygen-oxygen single bond, which has a low bond-dissociation energy. pitt.edu This inherent instability makes them highly reactive and useful as initiators for a variety of chemical reactions, particularly in polymer chemistry. wikipedia.orgnih.gov
Diacyl peroxides, with the general structure (RCO)₂O₂, represent a significant subclass of organic peroxides. rsc.org They are widely utilized as radical initiators in polymerization processes and as oxidizing agents in organic synthesis. rsc.orgresearchgate.net The nature of the 'R' group can significantly influence the reactivity and decomposition kinetics of the diacyl peroxide, allowing for the fine-tuning of reaction conditions. numberanalytics.com
Bis(4-methoxybenzoyl) peroxide fits within this framework as a specialized diacyl peroxide. The presence of the electron-donating methoxy (B1213986) group at the para position of the benzoyl rings distinguishes it from simpler diacyl peroxides like benzoyl peroxide. This structural modification influences its decomposition behavior and the reactivity of the resulting radicals, making it a subject of academic interest for studying structure-reactivity relationships in organic peroxide chemistry.
Evolution of Research Perspectives on this compound
The study of organic peroxides dates back to the 19th century, with early research focusing on their synthesis and basic decomposition mechanisms. Initially, the primary interest in diacyl peroxides was their application as initiators for free-radical polymerization. nouryon.com This classical application dominated the research landscape for many decades.
Over time, with the development of more sophisticated analytical techniques, the focus of research on diacyl peroxides, including this compound, has broadened. rsc.orgresearchgate.net Contemporary research has moved beyond their role as simple initiators to explore their utility as sources of specific functional groups in organic synthesis. rsc.orgresearchgate.net For instance, they are now investigated for their potential in C-H functionalization and other selective oxidation reactions. researchgate.net
Laser flash photolysis studies have been instrumental in understanding the transient species and reaction kinetics involved in the decomposition of this compound. oup.comoup.com These advanced techniques have provided detailed insights into the formation and behavior of the resulting benzoyloxyl radicals and subsequent products. oup.commpg.de Furthermore, research has also delved into the influence of substituents on the benzoyl ring, like the methoxy group, on the rates and pathways of decarboxylation of the initially formed radicals. oup.com
Scope and Significance of Contemporary Research on the Compound
Current research on this compound is multifaceted, extending its applications beyond traditional polymer chemistry. A significant area of investigation is its use as a photoinitiator in polymerization, particularly in the development of novel materials. d-nb.inforesearchgate.net For example, it has been used in conjunction with other compounds to initiate the polymerization of specialized monomers for applications in dental composites and other advanced materials. researchgate.netrsc.org
The compound's role in organic synthesis continues to be an active area of exploration. Researchers are investigating its use in developing new synthetic methodologies, leveraging its ability to generate specific radical species under controlled conditions. researchgate.net This includes its application in the synthesis of complex organic molecules where selective bond formation is crucial.
Furthermore, there is a growing interest in understanding the detailed mechanisms of its reactions. Studies focusing on the trapping and characterization of radical intermediates provide fundamental data that can be used to design more efficient and selective chemical transformations. oup.com The development of new methods to study initiators susceptible to induced decomposition also contributes to a more comprehensive understanding of the behavior of compounds like this compound in complex reaction systems. capes.gov.br
The physical and chemical properties of this compound have been well-documented, providing a solid foundation for its application in various research contexts.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄O₆ |
| Molecular Weight | 302.28 g/mol nih.gov |
| IUPAC Name | (4-methoxybenzoyl) 4-methoxybenzenecarboperoxoate nih.gov |
| CAS Number | 849-83-2 nih.gov |
| Appearance | White crystalline solid |
Note: The melting point is often reported with decomposition, indicating the compound's thermal instability.
The following table provides a list of other diacyl peroxides mentioned in the context of research evolution and comparative studies.
Table 2: Related Diacyl Peroxides in Research
| Compound Name | Molecular Formula | Key Research Context |
|---|---|---|
| Benzoyl Peroxide | C₁₄H₁₀O₄ | Common initiator, baseline for comparison google.com |
| Bis(4-methylbenzoyl) peroxide | C₁₆H₁₄O₄ | Studies on substituent effects ontosight.aieuropa.eu |
| Bis(4-chlorobenzoyl) peroxide | C₁₄H₈Cl₂O₄ | Studies on substituent effects oup.com |
| Bis(2,4-dichlorobenzoyl) peroxide | C₁₄H₆Cl₄O₄ | Industrial applications and decomposition studies |
Structure
2D Structure
3D Structure
Properties
CAS No. |
849-83-2 |
|---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(4-methoxybenzoyl) 4-methoxybenzenecarboperoxoate |
InChI |
InChI=1S/C16H14O6/c1-19-13-7-3-11(4-8-13)15(17)21-22-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
KDFRADWZKMRRPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Research of Bis 4 Methoxybenzoyl Peroxide
Established Synthetic Pathways
The formation of the peroxide bond in Bis(4-methoxybenzoyl) peroxide is typically achieved through the reaction of a 4-methoxybenzoyl precursor with a suitable peroxide source. These methods are foundational to the synthesis of a wide range of diacyl peroxides.
Conventional Approaches for Diacyl Peroxide Synthesis
Historically, the synthesis of diacyl peroxides involves the reaction of acyl chlorides or carboxylic anhydrides with a peroxide, often in the presence of a base to neutralize the acidic byproduct. A common and well-established method is the reaction of an acyl chloride with hydrogen peroxide under alkaline conditions. This approach is widely applicable to various substituted benzoyl chlorides.
Another conventional route involves the reaction of a carboxylic acid with hydrogen peroxide. This method can be advantageous as it avoids the use of acyl chlorides, which can be moisture-sensitive. The reaction is typically carried out in the presence of a dehydrating agent or under conditions that facilitate the removal of water to drive the equilibrium towards the product.
For instance, the synthesis of benzoyl peroxide, the parent compound of this class, is commercially produced by reacting benzoyl chloride with hydrogen peroxide in the presence of sodium hydroxide. A similar strategy is directly applicable to the synthesis of this compound, starting from 4-methoxybenzoyl chloride.
Methodological Refinements in Peroxide Preparation
Refinements to the conventional methods often focus on improving yield, purity, and safety. The choice of solvent, base, and reaction temperature can significantly impact the outcome of the synthesis. For the preparation of diacyl peroxides, a two-phase system is sometimes employed to facilitate product isolation and minimize side reactions.
In the context of this compound's precursors, the synthesis of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid has been optimized using various chlorinating agents, such as thionyl chloride or oxalyl chloride, often with a catalytic amount of a substance like N,N-dimethylformamide (DMF). prepchem.com
| Precursor | Reagent | Conditions | Product |
| 4-Methoxybenzoic acid | Thionyl chloride, DMF (cat.) | Reflux in benzene | 4-Methoxybenzoyl chloride |
| 4-Methoxybenzoyl chloride | Hydrogen peroxide, Sodium hydroxide | Alkaline conditions | This compound |
| 4-Methoxybenzoic acid | Hydrogen peroxide | Dehydrating agent | This compound |
Advanced Synthetic Techniques and Their Research Implications
Modern synthetic chemistry seeks to develop more sustainable and efficient methods. For peroxide synthesis, this includes exploring continuous flow processes and catalyst-free reactions.
Exploration of Continuous Flow Synthesis
Continuous flow synthesis offers several advantages for the preparation of potentially hazardous compounds like organic peroxides. The small reaction volumes and excellent heat and mass transfer characteristics of microreactors can significantly enhance safety by minimizing the accumulation of large quantities of unstable intermediates or products. While specific research on the continuous flow synthesis of this compound is not extensively documented, the principles have been successfully applied to other organic peroxides. This suggests a strong potential for adapting these technologies to the synthesis of this compound, which could lead to safer and more scalable production processes.
Development of Catalyst-Free or Metal-Free Synthetic Routes
The development of catalyst-free or metal-free synthetic routes is a significant area of research, driven by the desire to reduce costs and environmental impact, and to simplify product purification. For the synthesis of diacyl peroxides, reactions are often conducted without the need for a metal catalyst. The inherent reactivity of the starting materials, such as the nucleophilic attack of a peroxo-anion on an acyl chloride, is often sufficient to drive the reaction to completion.
Research in the broader field of organic peroxides has demonstrated various catalyst-free transformations, which supports the feasibility of such approaches for this compound. These methods typically rely on the careful control of reaction conditions like temperature, stoichiometry, and solvent to achieve high yields and selectivity.
Characterization Techniques in Synthetic Research
The confirmation of the structure and purity of newly synthesized this compound relies on a suite of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure.
In the ¹H NMR spectrum, one would expect to see characteristic signals for the aromatic protons of the 4-methoxyphenyl (B3050149) group and a distinct singlet for the methoxy (B1213986) protons. The chemical shifts and splitting patterns of the aromatic protons can confirm the substitution pattern of the benzene ring.
The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the methoxy carbon.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Key vibrational bands for this compound would include:
A strong absorption band for the carbonyl (C=O) stretching, typically in the region of 1750-1800 cm⁻¹. The presence of two carbonyl groups might lead to a split or broadened peak.
Bands corresponding to the peroxide (O-O) bond, which are often weak and can be difficult to assign definitively.
Stretching vibrations for the C-O bonds of the ester and ether functionalities.
Vibrations associated with the aromatic ring.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Below is a table summarizing the expected characterization data for this compound based on the analysis of similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons (doublets in the aromatic region), Singlet for methoxy protons (~3.8 ppm) |
| ¹³C NMR | Signal for carbonyl carbon (~165 ppm), Signals for aromatic carbons, Signal for methoxy carbon (~55 ppm) |
| FTIR (cm⁻¹) | Strong C=O stretch (~1760-1780), C-O stretches, Aromatic C-H and C=C stretches |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound |
Spectroscopic Analysis for Structural Elucidation
The structural confirmation of this compound in a research setting is accomplished through a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, bonding, and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and methoxy protons. The protons on the benzene rings will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the para-substitution, a characteristic splitting pattern, likely two doublets, would be anticipated. The methoxy group (-OCH₃) protons would give a sharp singlet further upfield, generally in the range of δ 3.8-4.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the peroxide is expected to have a chemical shift in the range of δ 160-170 ppm. The aromatic carbons will produce signals between δ 110 and 140 ppm, with the carbon attached to the methoxy group appearing at the lower end of this range and the carbon attached to the carbonyl group at the higher end. The methoxy carbon itself would be observed around δ 55-60 ppm.
Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| Aromatic CH (ortho to C=O) | 7.8 - 8.0 (d) | 130 - 132 |
| Aromatic CH (ortho to OCH₃) | 6.9 - 7.1 (d) | 114 - 116 |
| Methoxy (-OCH₃) | 3.8 - 3.9 (s) | 55 - 56 |
| Carbonyl (C=O) | - | 163 - 165 |
| Aromatic C (ipso to C=O) | - | 125 - 127 |
| Aromatic C (ipso to OCH₃) | - | 164 - 166 |
Note: Predicted values are based on analogous compounds. 'd' denotes a doublet and 's' denotes a singlet.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most prominent absorption band is expected to be the C=O stretching vibration of the ester-like peroxide linkage, which typically appears in the region of 1750-1800 cm⁻¹. Other significant peaks would include the C-O-C stretching of the methoxy group and the aromatic ring, usually found between 1250 and 1000 cm⁻¹. The peroxide O-O bond stretch is often weak and can be difficult to observe in the IR spectrum.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretch | 1750 - 1800 |
| Aromatic C=C | Stretch | 1600, 1450 |
| C-O (ester-like) | Stretch | 1250 - 1300 |
| C-O (ether) | Stretch | 1000 - 1100 |
| C-H (aromatic) | Stretch | ~3050 |
| C-H (methoxy) | Stretch | ~2950 |
UV-Vis Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong absorption in the UV region. The presence of the benzoyl chromophore, extended by the methoxy group, would likely result in an absorption maximum (λmax) in the range of 250-280 nm. This technique is particularly useful for quantitative analysis due to the strong absorbance of the aromatic system.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 302. Under typical electron ionization (EI) conditions, organic peroxides are prone to fragmentation. A common fragmentation pathway involves the cleavage of the weak O-O bond, which could lead to the formation of a 4-methoxybenzoyl radical and subsequently a 4-methoxybenzoylium cation at m/z 135. Further fragmentation of this ion could result in the loss of carbon monoxide to give a peak at m/z 107, corresponding to a methoxyphenyl cation.
Chromatographic Methods for Purity Assessment in Research Contexts
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly effective method for the separation and quantification of organic peroxides. A reversed-phase HPLC method is generally suitable for the analysis of this compound.
A typical setup would involve:
Column: A C18 stationary phase is commonly used for the separation of nonpolar to moderately polar compounds.
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol and water is a common mobile phase. The exact ratio can be optimized to achieve good separation from any impurities or starting materials. An isocratic elution is often sufficient.
Detection: UV detection is highly effective due to the strong UV absorbance of the aromatic rings. A detection wavelength around 254 nm or the compound's specific λmax would provide high sensitivity.
The purity of the sample can be determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.
Exemplary HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitatively assessing the purity of a sample and for monitoring reaction progress. For this compound, silica (B1680970) gel plates are a suitable stationary phase.
Mobile Phase: A mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate can be used as the eluent. The ratio is adjusted to achieve a retention factor (Rf) for the desired compound that allows for clear separation from other components.
Visualization: As this compound is a UV-active compound, it can be visualized under a UV lamp (typically at 254 nm) where it will appear as a dark spot on a fluorescent background. Additionally, specific staining agents can be used to visualize peroxides. A common spray reagent is a mixture of an iron(II) salt and ammonium thiocyanate, which reacts with peroxides to produce a red-brown spot. Another option is a potassium iodide/starch solution, which turns blue in the presence of peroxides.
Decomposition Mechanisms and Radical Generation Research
Homolytic Cleavage Processes of the Peroxide Bond
The defining characteristic of peroxides is the relatively weak oxygen-oxygen single bond. This bond is susceptible to cleavage, which in the case of Bis(4-methoxybenzoyl) peroxide, primarily occurs through a homolytic mechanism, where the bonding electrons are distributed evenly between the two oxygen atoms.
The initial step in the decomposition of this compound is the homolytic cleavage of the peroxide bond (O-O). rug.nl This process results in the formation of two identical aroyloxyl radicals, specifically the 4-methoxybenzoyloxyl radical. rug.nlresearchgate.net
This primary radical formation can be initiated by either thermal energy or photochemical activation. rug.nlresearchgate.net Detailed spectroscopic analysis, particularly time-resolved UV-visible spectrum studies following laser flash photolysis, has confirmed the identity of the 4-methoxybenzoyloxyl radical. researchgate.net It exhibits a characteristic broad, structureless absorption in the 500–800 nm region of the spectrum. researchgate.net Spin-trapping experiments have also been employed to detect the formation of the p-methoxybenzoyl radical, further validating this primary decomposition step. rsc.org
Following their formation, the 4-methoxybenzoyloxyl radicals are not entirely stable and can undergo further reactions. The most significant of these is decarboxylation, which involves the loss of a molecule of carbon dioxide (CO₂) to form a new aryl radical. rug.nloup.com
The decarboxylation reaction is represented by: CH₃OC₆H₄C(O)O• → CH₃OC₆H₄• + CO₂
Kinetics and Thermodynamics of Thermal Decomposition
The rate and efficiency of the thermal breakdown of this compound are crucial for its practical applications, such as in polymer synthesis. Kinetic studies provide quantitative data on how fast the peroxide decomposes under various conditions.
The thermal decomposition of diacyl peroxides like this compound generally adheres to first-order reaction kinetics. researchgate.net This means the rate of decomposition is directly proportional to the concentration of the peroxide. The stability of the peroxide is often quantified by its half-life (t₁/₂), which is the time required for half of the initial quantity of the peroxide to decompose at a specific temperature. arkema.com
The decomposition rate is sensitive to the surrounding medium. For instance, the decomposition rates of dibenzoyl peroxide, a related compound, are markedly accelerated in certain polar solvents compared to nonpolar solvents when an external reactant is present, suggesting the solvent can play a role in the reaction mechanism. rsc.org While specific kinetic data for this compound is sparse in the provided results, the principles governing diacyl peroxides are applicable. The rate constant (k) is a key parameter derived from these studies.
Table 1: Conceptual Half-Life Data for Diacyl Peroxides
This table illustrates the typical relationship between temperature and half-life for diacyl peroxides. Specific values for this compound would require dedicated experimental data.
| Temperature (°C) | Half-Life (t₁/₂) |
|---|---|
| 70 | ~10 hours |
| 85 | ~1 hour |
| 100 | ~0.1 hours (6 mins) |
Data is illustrative based on general peroxide behavior.
Temperature is a critical parameter controlling the decomposition of organic peroxides. fsu.edu According to the Arrhenius equation, the rate of reaction increases exponentially with an increase in temperature. fsu.edu A common rule of thumb is that the reaction rate can double or triple for every 10°C rise in temperature. fsu.edu
For this compound, increasing the temperature not only accelerates the rate of homolytic cleavage but also enhances the efficiency of subsequent reactions. rug.nl In studies involving model substrates for polymers, increasing the reaction temperature from 110°C to 150°C resulted in a higher branching efficiency. rug.nl This is attributed to a faster rate of peroxide decomposition, leading to a higher instantaneous concentration of radicals available to initiate reactions with the substrate. rug.nl Therefore, controlling the temperature is essential for optimizing the performance of the peroxide as an initiator and ensuring a controlled reaction. arkema.com
Photochemical Decomposition Processes
In addition to heat, this compound can be decomposed by the absorption of light, typically in the UV range. This photochemical decomposition provides an alternative method for generating radicals at temperatures where thermal decomposition would be slow.
Laser flash photolysis studies using wavelengths such as 266 nm and 308 nm have been instrumental in investigating these processes. oup.comoup.comresearchgate.net Upon irradiation, the peroxide undergoes homolytic cleavage of the O-O bond, similar to the thermal process, to produce 4-methoxybenzoyloxyl radicals. oup.com
Research has provided a detailed analysis of the products formed during the photolysis of this compound in an acetonitrile (B52724) solution. oup.com The distribution of these products can be influenced by the experimental setup, such as the use of a second laser pulse, which can promote further reactions of the initially formed radicals. oup.com
Table 2: Product Distribution in the Photolysis of this compound
Based on photolysis at 266 nm in an acetonitrile solution at ~20% decomposition of the peroxide. oup.com
| Product Moiety | Yield without 2nd Pulse (%) | Yield with 1064-nm 2nd Pulse (%) |
|---|---|---|
| 4-methoxybenzoyloxyl moiety | 113.6 | 84.8 |
The data shows that the application of a second laser pulse enhances the cleavage of the bond between the phenyl and carboxyl groups, significantly increasing the yield of decarboxylated products. oup.com In prolonged irradiations, secondary products can also form, such as 2-methoxyphenyl 4-methoxybenzoate, resulting from the reaction of the 4-methoxybenzoyloxyl radical with methoxybenzene, a product of the reaction. oup.com
Solvent Effects on Decomposition Mechanisms and Rates
The solvent environment can significantly influence the decomposition mechanism and kinetics of peroxides. arkema.com Factors such as solvent polarity, viscosity, and the potential for the solvent to participate in radical reactions can alter decomposition rates and product distributions. researchgate.netresearchgate.netaidic.it
Studies on the light-induced decarboxylation of aroyl peroxides have been conducted in various solvents with differing polarities and viscosities to understand the influence of the solvent on the reaction dynamics. researchgate.netresearchgate.net The rate of thermal decomposition of peroxides is known to be affected by the polarity of the solvent; therefore, when comparing half-life data for different peroxides, it is crucial that the data is generated in the same solvent. arkema.com
The interaction between a solvent and a peroxide can alter key parameters in its decomposition, such as the maximum temperature reached and the rate of temperature and pressure increase in a runaway scenario. aidic.it For example, in studies of di-tert-butyl peroxide, a solvating solvent like n-butanol led to lower temperature and pressure peaks compared to a less-solvating solvent like methylbenzene, indicating a moderating effect on the decomposition. aidic.it Research on the decomposition of Bis(p-methoxybenzoyl) peroxide on a silica (B1680970) surface demonstrated that the reaction environment can lead to different products, including the carboxy-inversion product. acs.org
In the context of reactive polymer processing, supercritical carbon dioxide (scCO₂) has been explored as a solvent. rug.nl Preliminary studies on the decomposition of a related peroxide, bis(4-methylbenzoyl) peroxide, in scCO₂ for modifying model polymers showed that the solvent environment could enhance branching efficiency. rug.nl
The table below summarizes findings on how different environments can affect peroxide decomposition.
| Solvent/Environment | Peroxide Studied | Observed Effect | Reference(s) |
| Various (differing polarity & viscosity) | Aroyl Peroxides | The solvent environment influences decarboxylation rates and reaction dynamics. | researchgate.net, researchgate.net |
| n-Butanol (solvating) | Di-tert-butyl peroxide | Reduced maximum temperature and pressure during decomposition compared to methylbenzene. | aidic.it |
| Methylbenzene (less-solvating) | Di-tert-butyl peroxide | Higher temperature and pressure peaks during decomposition. | aidic.it |
| Supercritical CO₂ | Bis(4-methylbenzoyl) peroxide | Enhanced branching efficiency in polymer modification reactions. | rug.nl |
| Silica Surface | Bis(p-methoxybenzoyl) peroxide | Led to the formation of a carboxy-inversion product alongside decomposition. | acs.org |
Intermediate Species Identification and Spectroscopic Probing
Understanding the complete reaction mechanism requires the identification and characterization of short-lived intermediate species. Advanced spectroscopic techniques with high temporal resolution are essential for probing these transient molecules.
Picosecond time-resolved infrared (IR) spectroscopy is a powerful technique for directly monitoring the formation of specific molecules during a chemical reaction. mpg.de It is particularly well-suited for studying peroxide decomposition by tracking the appearance of the strong IR absorption band of the asymmetric stretching mode (ν₃) of carbon dioxide (CO₂). researchgate.netmpg.de
In studies of this compound (DMBP) and other diacyl peroxides, UV pump/IR probe experiments have provided detailed insights into the dynamics of CO₂ formation. mpg.de Upon excitation with a 248.5 nm UV pulse, the release of a CO₂ molecule from DMBP was observed to occur within the first 10 picoseconds. mpg.de This rapid formation suggests that the primary O-O bond scission and the subsequent decarboxylation of the resulting 4-methoxybenzoyloxyl radical happen in very quick succession, or possibly in a concerted fashion. mpg.de
These experiments not only detect the formation of CO₂ but also provide information about its energetic state. The initially formed CO₂ is vibrationally "hot," meaning it possesses significant excess vibrational energy. mpg.de This excess energy causes shifts and broadening in its IR absorption spectrum. mpg.de By analyzing the evolution of the CO₂ spectrum over a timescale of up to 500 picoseconds, researchers can follow the vibrational cooling of the molecule as it transfers energy to the surrounding solvent molecules (e.g., CH₂Cl₂). mpg.de For several different peroxides studied in dichloromethane, a single relaxation time of 67 ± 5 ps was found to describe this cooling process. mpg.de
The table below presents key findings from picosecond IR spectroscopy studies on peroxide decomposition.
| Peroxide Studied | Excitation λ (nm) | Key Observation | Timescale | Reference(s) |
| This compound (DMBP) | 248.5 | Fast CO₂ release | < 10 ps | mpg.de |
| Dibenzoyl peroxide (DBPO) | 248.5 | Fast CO₂ release | < 10 ps | mpg.de |
| Various Diacyl Peroxides | 248.5 | Formation of vibrationally hot CO₂ | ps | mpg.de |
| Various Peroxides in CH₂Cl₂ | 248.5 | Vibrational cooling of CO₂ | 67 ± 5 ps | mpg.de |
Isotopic labeling is a definitive method for tracing the path of atoms through a chemical reaction, providing unambiguous evidence for proposed mechanisms. research-solution.commdpi.com In the study of peroxide decomposition, oxygen-18 (¹⁸O) labeling is particularly valuable for determining the fate of the oxygen atoms from the peroxide group.
While specific isotopic labeling studies on this compound were not detailed in the reviewed literature, research on closely related aroyl peroxides demonstrates the power of this technique. For example, in the reaction of m,m′-dibromobenzoyl peroxide with tetramethylethylene, ¹⁸O-labeling experiments were crucial. researchgate.net By specifically labeling the peroxygen bond of the peroxide with ¹⁸O, researchers could show that the oxygen atom incorporated into the tetramethylethylene oxide product was derived exclusively from this peroxygen bond. researchgate.net This finding provided conclusive evidence for a direct reaction mechanism between the peroxide and the olefin, ruling out significant contributions from free-radical chain processes for that specific transformation. researchgate.net
The general principle involves synthesizing the peroxide with an isotope at a specific position and then analyzing the distribution of that isotope in the final products using techniques like mass spectrometry. This allows chemists to distinguish between different possible reaction pathways. For example, it can help differentiate between intramolecular rearrangements and intermolecular reactions, or determine the source of oxygen in oxidation products when water or molecular oxygen are also present. mdpi.com
Applications in Polymer Science and Materials Research
Photopolymerization Research Utilizing Visible Light Photoinitiation
While acylgermane derivatives with similar nomenclature, such as Bis(4-methoxybenzoyl)diethylgermane, are recognized as highly efficient photoinitiators for visible light polymerization, the application of Bis(4-methoxybenzoyl) peroxide itself as a primary visible light photoinitiator is less documented in dedicated studies. researchgate.netmedicaljournalssweden.sesemanticscholar.orgrsc.org Research in this field is broadly focused on developing more efficient initiator systems that respond to visible light, which is considered safer and allows for deeper curing in materials compared to UV light. medicaljournalssweden.se
Development and Evaluation of Advanced Photoinitiator Systems
The development of advanced photoinitiator systems is a significant area of materials research, driven by the need for faster and more efficient curing processes in applications like dental composites and 3D printing. medicaljournalssweden.sesemanticscholar.org One strategy involves creating one-component, or Type I, initiators that generate radicals through the direct absorption of light and subsequent homolytic scission. medicaljournalssweden.se Germanium-based derivatives, for example, have been developed to have high molar absorptivity in the visible light spectrum, leading to increased quantum yield and the potential for reduced curing times and greater curing depths. medicaljournalssweden.sesemanticscholar.org
Another advanced approach is the development of dark-curing photoinitiators (DCPIs). nih.gov These systems can continue the polymerization process even after the light source is removed. nih.gov This is achieved by designing a molecule that, upon irradiation, not only generates initiating radicals directly but also releases a reductant, such as a tertiary amine. nih.gov This photo-released reductant can then react with an oxidant like a peroxide in a latent redox process, generating additional radicals and allowing the conversion of monomers to continue in the dark. nih.gov This methodology addresses limitations in applications where light access is non-uniform or attenuated. nih.gov
Optimization of Light Wavelength Sensitivity and Efficacy
Optimizing photoinitiator systems to specific wavelengths of visible light is crucial for their efficacy. The goal is to match the absorption spectrum of the initiator with the emission spectrum of modern light-curing units, such as light-emitting diodes (LEDs). medicaljournalssweden.sesemanticscholar.org For instance, while traditional systems often rely on camphorquinone (B77051) (CQ), which has an absorption maximum around 468-474 nm, newer initiators are designed to be sensitive to different or broader ranges of the visible spectrum. medicaljournalssweden.seresearchgate.net
Germanium-based photoinitiators like bis(4-methoxybenzoyl)diethylgermane (commercial name Ivocerin®) were developed to provide strong absorption in the violet-to-blue light region (approx. 370-460 nm), which differs from the peak sensitivity of CQ. medicaljournalssweden.seresearchgate.net This allows for the creation of multi-initiator systems that can be activated by different wavelengths, providing advantages such as more efficient and faster reactions and improved light transmission for curing thicker materials. medicaljournalssweden.se The molar extinction coefficient, which measures how strongly a chemical species absorbs light at a given wavelength, is a key parameter in this optimization process. medicaljournalssweden.se Research has focused on synthesizing derivatives with high extinction coefficients in the desired visible light range to enhance performance. medicaljournalssweden.sersc.org
Research into Mechanisms of Polymer Degradation Initiation
Peroxides are frequently used as initiators for the controlled degradation of polymers, a critical process for modifying polymer properties like melt flow index. The decomposition of the peroxide generates free radicals that initiate reactions leading to either chain scission or branching, depending on the polymer type and reaction conditions.
Chain Scission Processes in Polypropylene (B1209903) Research
In polypropylene (PP), peroxide-initiated modification primarily leads to degradation via chain scission. avmachado-lab.orgnih.gov The generally accepted mechanism involves a series of free-radical reactions:
Peroxide Decomposition: The initiator thermally decomposes to form primary radicals.
Hydrogen Abstraction: A primary radical abstracts a hydrogen atom from the polypropylene backbone, creating a tertiary PP macroradical.
β-Scission: The unstable PP macroradical undergoes chain scission, breaking the polymer chain and resulting in a terminal double bond and a new, smaller macroradical. nih.gov This process effectively reduces the molecular weight of the polymer. researchgate.netmdpi.com
The probability of chain scission can depend on the molecular weight of the polymer chain, with higher molecular weight chains sometimes undergoing scission more readily once degradation begins. researchgate.netresearchgate.net The process is influenced by temperature and mechanical stress during processing, such as in an extruder, where higher temperatures and shear levels increase the rate of peroxide decomposition and subsequent chain scission. avmachado-lab.orgmdpi.com Studies on model substrates for polypropylene, such as squalane, using structurally similar peroxides have been used to investigate these degradation efficiencies. rug.nl
Branching Efficiencies in Polyethylene (B3416737) Research
In contrast to polypropylene, the peroxide-initiated modification of polyethylene (PE) predominantly results in the formation of long-chain branches or cross-linking. rug.nlscielo.org.ar The process begins similarly with the generation of primary radicals from the peroxide, which then abstract hydrogen atoms from the polyethylene chains to form PE macroradicals. scielo.org.ar These macroradicals can then combine, leading to the formation of branched or cross-linked structures, which increases the molecular weight and alters the rheological properties of the polymer. scielo.org.ar
Research into these mechanisms often utilizes model substrates to quantify the efficiency of the branching process. In one study using n-pentadecane as a model for polyethylene and bis(4-methylbenzoyl) peroxide as the initiator, the branching efficiency was found to increase with temperature. rug.nl The use of supercritical carbon dioxide (scCO2) as a solvent was also shown to enhance cross-linking efficiencies. rug.nl
| Temperature (°C) | Branching Efficiency (%) |
|---|---|
| 110 | 27.35 |
| 120 | 30.15 |
| 130 | 34.65 |
| 140 | 36.85 |
| 150 | 37.15 |
Advanced Methodologies for Studying Initiators of Polymer Degradation
Understanding the precise role of initiators in polymer degradation requires advanced analytical methods. Beyond standard techniques like spectroscopy (IR, NMR) and microscopy (SEM, TEM) that track chemical and morphological changes numberanalytics.com, specialized methods have been developed to probe the initiator's reaction mechanism.
One such advanced method was developed to study initiators that are susceptible to induced decomposition, where the initiator can become part of the polymer through transfer reactions or copolymerization, in addition to the primary initiation event. scribd.com This methodology was demonstrated using a labeled sample of bis(3,5-dibromo-4-methoxybenzoyl) peroxide, a structural analog of this compound. scribd.com The technique involves conducting a series of experiments with a fixed concentration of the labeled initiator while varying the concentration of a second, unlabeled initiator. scribd.com By observing how the incorporation of fragments from the labeled initiator into the polymer changes, researchers can extrapolate the results to a theoretical condition where the concentration of polymer radicals is zero. scribd.com This allows for the elimination of side reactions like transfer, enabling a more accurate determination of the true initiation rate and the velocity constant for the reaction between a polymer radical and the initiator molecule. scribd.com
| Step | Description | Purpose |
|---|---|---|
| 1 | Use a fixed concentration of a labeled initiator (e.g., radioactive isotope). | To track the incorporation of initiator fragments into the polymer. |
| 2 | Add varying concentrations of a second, unlabeled initiator to the polymerization system. | To vary the stationary concentration of polymer radicals. |
| 3 | Measure the amount of labeled initiator incorporated into the polymer at each concentration of the unlabeled initiator. | To observe the effect of radical concentration on initiator incorporation. |
| 4 | Extrapolate the results to a zero concentration of the second initiator. | To determine the rate of initiator incorporation in a system where transfer and copolymerization reactions are eliminated, yielding the true initiation rate. |
Applications in Advanced Organic Synthesis Research
Utilization as an Oxidizing Agent in Selective Organic Transformations
The peroxidic linkage in Bis(4-methoxybenzoyl) peroxide serves as a potent source of oxidizing power, enabling its use in a variety of selective transformations. The presence of the electron-donating methoxy (B1213986) groups on the benzoyl fragments can modulate the reactivity of the generated radicals compared to unsubstituted benzoyl peroxide.
Selective Oxidation of Alcohols to Ketones in Non-polar Solvents
Currently, there is a lack of specific, publicly available research detailing the use of this compound for the selective oxidation of alcohols to ketones in non-polar solvents. While the oxidation of alcohols is a fundamental transformation in organic synthesis, and various peroxides are employed for this purpose, dedicated studies outlining the efficacy, selectivity, and reaction conditions for this compound in this particular application are not readily found in the reviewed literature. General methodologies for alcohol oxidation often employ other catalytic systems or different peroxide reagents. inorgchemres.orgunimi.itqub.ac.ukresearchgate.netjst.go.jp
Applications in C-H Functionalization Reactions
The functionalization of otherwise inert C-H bonds is a powerful strategy in modern organic synthesis. This compound has been investigated as an oxidant in photoredox catalysis to achieve specific C-H functionalization. A notable example is its use as a terminal oxidant in the methoxylation of the quinoxaline (B1680401) ring in varenicline, a complex pharmaceutical molecule. In this photoredox-catalyzed reaction, changing the oxidant from benzoyl peroxide to p-methoxy-benzoyl peroxide altered the chemoselectivity of the reaction, resulting in mono- and bis-methoxylation. tu-dortmund.de This highlights how tuning the electronic properties of the peroxide can influence the outcome of a C-H functionalization reaction.
Table 1: Representative C-H Functionalization using a Methoxy-Substituted Benzoyl Peroxide
| Substrate | Reagent | Product(s) | Reaction Type |
| Varenicline | p-methoxy-benzoyl peroxide | Mono- and bis-methoxylated varenicline | Photoredox C-H Alkoxylation |
This table is based on a described transformation and illustrates the potential application. tu-dortmund.de
Promotion of C-O and C-N Bond Formation Reactions in Research
The formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds is crucial for the synthesis of a vast array of organic molecules. Peroxides, in general, are known to promote such reactions through radical pathways. hbni.ac.in They can be used in both metal-catalyzed and metal-free approaches to facilitate these couplings. hbni.ac.in However, specific research studies and detailed findings that exclusively utilize this compound for the promotion of C-O and C-N bond formation reactions are not extensively documented in the available literature. The existing research tends to focus on more common peroxides like tert-butyl hydroperoxide (TBHP) or benzoyl peroxide. hbni.ac.insioc-journal.cnnih.govresearchgate.netsigmaaldrich.com
Radical Pathways in Complex Molecule Synthesis Research
The primary chemical utility of this compound stems from the homolytic cleavage of its weak oxygen-oxygen bond upon heating or irradiation, which generates two 4-methoxybenzoyloxy radicals. These radicals can then undergo further reactions, such as decarboxylation to form 4-methoxyphenyl (B3050149) radicals. This ability to generate carbon-centered radicals makes it a useful radical initiator. ontosight.ai
Its application as a radical initiator is well-established in the field of polymer chemistry. ontosight.airesearchgate.net In the context of complex molecule synthesis, these generated radicals can, in principle, initiate a cascade of reactions, such as radical cyclizations, to construct intricate molecular architectures. For instance, a related compound, bis(3,5-dibromo-4-methoxybenzoyl) peroxide, has been studied for its decomposition kinetics as an initiator, providing insight into the behavior of such substituted benzoyl peroxides. unimi.it While the potential for these radical pathways in complex synthesis is significant, specific and detailed examples using this compound for this purpose, beyond polymerization, are not widely reported in the current body of scientific literature. unibe.chacs.org
Investigation of Catalyst-Free and Metal-Free Approaches in Peroxide-Promoted Reactions
There is a strong drive in modern organic synthesis to develop reactions that avoid the use of toxic or expensive metal catalysts. rsc.orgmdpi.comresearchgate.netresearchgate.net Peroxide-promoted reactions are often amenable to catalyst-free conditions, relying on thermal or photochemical initiation to generate the reactive radical species. acs.org The thermal decomposition of this compound to initiate reactions is, by its nature, a catalyst-free method.
While the concept of using peroxides in metal-free C-H activation and other oxidative couplings is an active area of research, rsc.orgacs.org specific studies detailing the investigation and application of this compound in such catalyst-free and metal-free synthetic methodologies are scarce. The literature often discusses these approaches with other peroxides or provides a general overview of the field without singling out this particular reagent. hbni.ac.inrsc.orgmdpi.comresearchgate.netresearchgate.net
Computational and Theoretical Chemistry Studies of Bis 4 Methoxybenzoyl Peroxide
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of chemical compounds. For Bis(4-methoxybenzoyl) peroxide, DFT studies provide a detailed understanding of its structural and electronic characteristics.
Molecular Structure and Conformation Studies
DFT calculations are instrumental in determining the optimized molecular geometry of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data when available. mpg.de The structure of diaroyl peroxides, including substituted derivatives like this compound, has been a subject of both experimental and theoretical studies. mpg.de
The conformation of the molecule, particularly around the peroxide (-O-O-) bond, is critical to its stability and reactivity. DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), are used to find the minimum-energy conformation. uomphysics.netmdpi.com The optimized structure reveals the spatial arrangement of the methoxybenzoyl groups relative to each other, which influences the steric and electronic effects on the peroxide bond.
Table 1: Selected Optimized Geometric Parameters for Diaroyl Peroxides from DFT Calculations
| Parameter | Benzoyl Peroxide | This compound (Predicted) |
| O-O Bond Length (Å) | ~1.45 | ~1.46 |
| C=O Bond Length (Å) | ~1.21 | ~1.21 |
| C-O-O-C Dihedral Angle (°) | ~120 | ~125 |
Prediction of Reactivity and Electronic Properties
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its reactivity. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical stability and reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.netajchem-a.com
DFT calculations can predict these orbital energies. For diaroyl peroxides, the HOMO is typically localized on the peroxide bond and the adjacent carbonyl groups, while the LUMO is often an antibonding orbital associated with the peroxide bond. The presence of electron-donating methoxy (B1213986) groups in the para position is expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted benzoyl peroxide, thus influencing its reactivity.
Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. researchgate.netthaiscience.info In this compound, the negative potential is concentrated around the oxygen atoms of the carbonyl and peroxide groups, indicating these as likely sites for electrophilic interaction.
Table 2: Calculated Electronic Properties of Aromatic Peroxides
| Property | Benzoyl Peroxide (Typical) | This compound (Predicted) |
| HOMO Energy (eV) | -7.0 to -6.5 | -6.5 to -6.0 |
| LUMO Energy (eV) | -1.5 to -1.0 | -1.2 to -0.8 |
| HOMO-LUMO Gap (eV) | 5.0 to 5.5 | 4.8 to 5.2 |
| Dipole Moment (Debye) | ~5.0 | ~5.5 |
Molecular Dynamics Simulations of Decomposition Processes
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and decomposition reactions. rsc.org For this compound, MD simulations could provide a detailed picture of the decomposition process, complementing the static information from DFT calculations.
These simulations could reveal the influence of the solvent on the decomposition pathway and the dynamics of the resulting radicals. For instance, MD simulations can help understand the vibrational relaxation of the initially hot radical fragments, a process that competes with further reactions like decarboxylation. mpg.de
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT, are essential for elucidating the reaction mechanisms of peroxide decomposition. These calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates.
Transition State Analysis for Peroxide Cleavage
The initial and rate-determining step in the thermal decomposition of this compound is the homolytic cleavage of the weak O-O bond, which generates two 4-methoxybenzoyloxyl radicals. researchgate.netresearchgate.net Quantum chemical calculations can locate the transition state for this bond-breaking event. The geometry of the transition state provides insight into the structural changes that occur as the molecule moves from the reactant to the products.
For diaroyl peroxides, the transition state for O-O cleavage is characterized by an elongated O-O bond. The energy of this transition state determines the activation energy for the decomposition reaction. Theoretical studies on related peroxides suggest that the decomposition can proceed through either a stepwise or a concerted mechanism. researchgate.net In a stepwise mechanism, the O-O bond breaks first, followed by the decarboxylation of the resulting aroyloxyl radicals. In a concerted mechanism, the O-O bond cleavage and the C-C bond cleavage (leading to CO2 and an aryl radical) occur simultaneously.
Energy Profile Determination for Reaction Pathways
By calculating the energies of the reactant, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. researchgate.net This profile provides a quantitative understanding of the thermodynamics and kinetics of the decomposition process.
For this compound, the decomposition pathway involves the following key steps:
Initiation: Homolytic cleavage of the O-O bond to form two 4-methoxybenzoyloxyl radicals.
Decarboxylation: The 4-methoxybenzoyloxyl radical can lose a molecule of carbon dioxide to form a 4-methoxyphenyl (B3050149) radical.
Quantum chemical calculations have been used to study the stability and reactivity of the intermediate aroyloxyl radicals. researchgate.net The presence of the electron-donating methoxy group can influence the stability of the 4-methoxybenzoyloxyl radical and the barrier to its decarboxylation. A detailed analysis of the time-resolved UV-visible spectrum obtained by laser flash photolysis of bis-(4-methoxybenzoyl) peroxide has shown that the broad, structureless absorption in the 500-800 nm region is due to the 4-methoxybenzoyloxyl radical. researchgate.netresearchgate.net
Table 3: Illustrative Energy Profile for the Decomposition of this compound
| Species/State | Relative Energy (kcal/mol) |
| This compound (Reactant) | 0 |
| Transition State (O-O Cleavage) | +30 to +35 |
| 2 x 4-methoxybenzoyloxyl radical (Intermediate) | +10 to +15 |
| Transition State (Decarboxylation) | +15 to +20 |
| 2 x 4-methoxyphenyl radical + 2 x CO2 (Products) | -20 to -30 |
Comparative Theoretical Studies with Related Organic Peroxides and Initiators
Theoretical investigations have been particularly valuable in elucidating the effects of substituents on the properties of diaroyl peroxides. The introduction of groups at the para position of the phenyl rings can significantly alter the electronic environment of the peroxide bond and the resulting radicals. A comparative study using semiempirical methods (PM6, PDDG, and AM1) and Density Functional Theory (DFT) analyzed a series of symmetrically substituted benzoyl peroxides, (4-R-PhCOO)₂, where the substituent R included NO₂, CF₃, Cl, F, H, CH₃, and CH₃O. researchgate.net This research established a linear relationship between experimentally observed and computationally calculated vibrational frequencies, validating the use of these theoretical models for this class of compounds. researchgate.net
The study highlighted the influence of substituents on the vibrational frequencies of the C=O group, a key structural component. For this compound, the electron-donating nature of the methoxy group affects the electronic distribution within the molecule. DFT calculations at the BLYP/6-311G(d,p) level were found to best reproduce the experimental frequencies for the C=O group vibrations in benzoyl peroxide. researchgate.net Such comparative data is crucial for interpreting spectroscopic results and understanding the electronic impact of substituents.
Table 1: Comparison of Experimental and Calculated IR Frequencies (cm⁻¹) for the C=O Group in Substituted Benzoyl Peroxides
| Substituent (R) | Experimental ν(C=O) | Calculated ν(C=O) (PM6) | Calculated ν(C=O) (PDDG) | Calculated ν(C=O) (AM1) |
| NO₂ | 1811 | 1827 | 1822 | 1836 |
| Cl | 1812 | 1815 | 1811 | 1824 |
| H | 1812 | 1812 | 1808 | 1820 |
| CH₃ | 1810 | 1809 | 1805 | 1817 |
| CH₃O | 1810 | 1807 | 1803 | 1816 |
| This table is generated based on data presented in a study on the IR spectra of benzoyl peroxide derivatives. researchgate.net |
Beyond spectroscopic properties, comparative theoretical studies focus on the critical O-O bond dissociation energy (BDE), which is fundamental to the function of peroxides as radical initiators. wikipedia.org The strength of this bond dictates the thermal stability of the peroxide and the temperature at which it will efficiently generate radicals. wikipedia.orgunl.edu High-level ab initio calculations have been employed to reassess the BDEs of various peroxides, revealing that the local chemical environment significantly influences the bond strength. wayne.eduwayne.edu
For instance, the parent compound, benzoyl peroxide, undergoes a complex decomposition that has been modeled computationally. wayne.edujlu.edu.cn Theoretical studies suggest that its thermal decomposition involves more than a simple one-step O-O bond cleavage. wayne.edu The calculated BDE for diacetyl peroxide, another diacyl peroxide, is approximately 38 kcal/mol at the G2(MP2) level of theory, while peroxyformic acid has a much higher calculated BDE of 48 kcal/mol. wayne.edu These differences highlight the significant electronic effects of the acyl group on the peroxide bond. The presence of the electron-donating methoxy groups in this compound is expected to influence this BDE relative to the unsubstituted benzoyl peroxide. Laser flash photolysis studies have indicated that this compound undergoes photodecomposition, similar to dibenzoyl peroxide, forming benzoyloxy radicals which then may decarboxylate. researchgate.net
When compared to other classes of initiators, such as dialkyl peroxides, diacyl peroxides often exhibit lower BDEs. This is reflected in the comparative data from various computational studies. The general weakness of the O-O bond, with BDEs typically in the range of 30-50 kcal/mol, is a defining characteristic of all organic peroxides. wikipedia.orgunl.edu
Table 2: Calculated O-O Bond Dissociation Enthalpies (BDE) at 298 K for Various Organic Peroxides
| Peroxide | Calculation Level | BDE (kcal/mol) |
| Hydrogen Peroxide (HOOH) | G2 | 50.5 |
| Methyl Hydroperoxide (CH₃OOH) | G2 | 45 |
| Dimethyl Peroxide (CH₃OOCH₃) | G2 | 39 |
| Di-tert-butyl peroxide | CBS-APNO | 42.35 |
| Diacetyl Peroxide | G2(MP2) | 38 |
| Diacetyl Peroxide | CBS-APNO | 32.87 |
| Trifluoroperoxyacetic Acid | G2(MP2) | 49 |
| This table is generated based on data from high-level ab initio studies on peroxide bond energies. wayne.eduwayne.edu |
The choice of computational method is critical for accurately predicting these values. Various DFT functionals have been benchmarked against high-level calculations and experimental data for their ability to compute peroxide O-O BDEs. chemrxiv.orgchemrxiv.org Studies have shown that functionals like M06-2X and the ωB97 family can provide results that compare favorably with more computationally expensive methods like G4 and CBS-APNO, supporting their use in comparative studies of large molecules like this compound. wayne.educhemrxiv.org
Advanced Analytical Research Methodologies for Bis 4 Methoxybenzoyl Peroxide
The comprehensive study of Bis(4-methoxybenzoyl) peroxide, particularly its decomposition kinetics and role in polymerization, necessitates the use of advanced analytical techniques. These methodologies allow for real-time observation of reactions and detailed characterization of the transient and stable species involved.
Emerging Research Directions and Future Perspectives
Integration with Green Chemistry Principles in Synthetic and Application Research
The principles of green chemistry are increasingly influencing the synthesis and application of diacyl peroxides. Research is actively exploring more sustainable pathways that minimize waste, avoid hazardous substances, and improve energy efficiency.
Key research trends include:
Alternative Synthetic Routes: Traditional synthesis of diacyl peroxides often involves acyl chlorides, which can be hazardous. Newer methods aim to avoid these precursors. google.com One approach involves the direct reaction of carboxylic acids with hydrogen peroxide using a polyvinyl alcohol compound amino acid catalyst in an organic solvent, which is presented as a more environmentally friendly method. google.com Another strategy focuses on the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) with hydrogen peroxide, although this still generates byproducts. acs.org The use of biobased starting materials, such as deriving succinyl peroxide from waste biomass like soy husks, showcases a move towards renewable feedstocks. mdpi.com
Greener Solvents and Catalysts: The use of safer, more sustainable solvents is a core principle of green chemistry. colab.wsrsc.org Research has demonstrated the use of dimethyl carbonate (DMC) as a green solvent for photocatalytic alkylation reactions involving diacyl peroxides. rsc.org Furthermore, metal-free photocatalytic systems are being developed to replace transition metal catalysts, reducing environmental impact. rsc.org
Atom Economy and Waste Reduction: Efforts are being made to design synthetic processes that maximize the incorporation of all materials used into the final product, a concept known as atom economy. mdpi.comcolab.ws This includes developing catalytic systems that can be reused for multiple reaction cycles, thereby minimizing waste. acs.org
Table 1: Green Chemistry Approaches in Diacyl Peroxide Research
| Green Chemistry Principle | Research Application | Reference |
| Safer Solvents & Auxiliaries | Use of dimethyl carbonate (DMC) as a green solvent in photocatalytic reactions. | rsc.org |
| Use of Renewable Feedstocks | Synthesis of succinyl peroxide from waste biomass (soy husks). | mdpi.com |
| Catalysis | Development of reusable solid acid catalysts and metal-free photocatalysts. | rsc.orgacs.org |
| Prevention of Hazardous Reagents | Synthesis methods avoiding the use of acyl chlorides. | google.com |
Design of Novel Materials Utilizing Bis(4-methoxybenzoyl) Peroxide Chemistry
The unique reactivity of this compound and its analogs is being harnessed to create advanced materials with tailored properties. Its role as a radical initiator is central to these innovations, particularly in the field of polymer science.
Advanced Polymer Architectures: Research is moving beyond simple homopolymers to the synthesis of complex polymer architectures. Photo-controlled radical polymerization techniques, where initiators like this compound analogs can play a role, allow for the creation of polymers with predetermined structures and functionalities. researchgate.netacs.org This control over the polymerization process is crucial for developing materials with specific mechanical, thermal, or optical properties.
Multi-Material 3D Printing: Vat photopolymerization techniques, such as stereolithography (SLA), are being explored for the fabrication of multi-material objects with complex geometries. mdpi.com Photoinitiators are a key component of the liquid resins used in these technologies. mdpi.com Germanium-based photoinitiators, which are structurally related to peroxide systems, have been identified as effective for these applications, suggesting a potential role for compounds like this compound in the development of new photocurable resins for advanced manufacturing. mdpi.comrsc.org
Functional and Responsive Materials: The ability to initiate polymerization under specific conditions (e.g., heat or in a redox system) allows for the incorporation of this compound into formulations for "smart" materials. These materials can respond to external stimuli, finding applications in areas such as drug delivery and self-healing composites. The development of novel aramid copolymers with enhanced processability and thermal stability also points to the potential for using specialized initiators to create high-performance polymers. nih.gov
Table 2: Applications in Novel Material Design
| Application Area | Material Type | Role of Peroxide/Analog | Reference |
| Advanced Manufacturing | Multi-material 3D printed objects | Photoinitiator in vat photopolymerization | mdpi.comrsc.org |
| Dental Materials | Low-shrinkage dental composites | Photoinitiator for polymerization of vinylcyclopropanes | researchgate.net |
| High-Performance Polymers | Aramid copolymers with enhanced solubility | Polymerization initiator for specialty polymers | nih.gov |
Advanced Computational Modeling for Predictive Research in Peroxide Systems
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of reactive species like peroxides. These models provide insights that are often difficult to obtain through experiments alone, accelerating the design of new and improved peroxide-based systems.
Predicting Decomposition Kinetics: Quantitative Structure-Property Relationship (QSPR) models are being developed to predict the thermal stability of organic peroxides, including their self-accelerating decomposition temperature (SADT). researchgate.net These models use molecular descriptors calculated from the compound's structure to estimate its thermal hazard, which is crucial for safe storage and handling. researchgate.net Simulation approaches using data from techniques like differential scanning calorimetry (DSC) can also model the thermal decomposition kinetics of peroxides like benzoyl peroxide. researchgate.net
Elucidating Reaction Mechanisms: Computational studies have been instrumental in clarifying the mechanisms of peroxide reactions. For instance, the initiation mechanism of amine-peroxide redox polymerization (APRP) has been elucidated through a combination of computational prediction and experimental analysis. osti.govacs.orgnih.gov These studies have shown that the reaction proceeds via an SN2 attack of the amine on the peroxide, followed by a rate-determining homolysis of the intermediate. acs.orgnih.gov
Rational Design of Initiator Systems: By understanding the reaction mechanisms, researchers can computationally screen and design more efficient initiator systems. This approach has led to the discovery of new amine reductants that significantly outperform existing ones in APRP, potentially leading to faster industrial processes and improved biocompatibility in medical applications due to lower required initiator concentrations. osti.govacs.org
Table 3: Computational Modeling in Peroxide Research
| Modeling Application | Key Findings | Significance | Reference |
| Thermal Stability Prediction | QSPR models can predict the SADT of organic peroxides from their molecular structure. | Enhances safety in storage and handling. | researchgate.net |
| Mechanism Elucidation | APRP initiation involves SN2 attack followed by rate-determining homolysis. | Provides fundamental understanding for system optimization. | acs.orgnih.gov |
| Rational Initiator Design | Computational screening identified new, highly efficient amine reductants for APRP. | Accelerates development of improved initiator systems. | osti.govacs.org |
Expanding Applications in Specialized Polymer and Organic Synthesis Fields
Beyond its traditional use as a bulk polymerization initiator, this compound and other diacyl peroxides are finding new roles in more specialized and sophisticated chemical transformations.
Controlled Radical Polymerization: There is growing interest in using diacyl peroxides in photo-controlled radical polymerization processes. researchgate.net These methods offer the ability to regulate the molecular weight and structure of the resulting polymers by controlling the light exposure, leading to materials with well-defined properties. acs.orgresearchgate.net
Decarboxylative Cross-Coupling Reactions: Diacyl peroxides are being employed as sources of alkyl and aryl radicals in novel organic reactions. For example, a copper-catalyzed decarboxylative C(sp3)–N cross-coupling of diacyl peroxides with various nitrogen nucleophiles has been developed. acs.org This method provides a new way to form carbon-nitrogen bonds, which are important linkages in many pharmaceuticals and functional materials. acs.org
Direct C-H Functionalization: In another innovative application, alkyl diacyl peroxides have been used as alkylating reagents in the visible-light-induced direct C-H alkylation of N-heteroaromatics. rsc.org This reaction proceeds under mild, metal-free conditions and demonstrates the potential for using diacyl peroxides to modify complex molecules, including those with potential biological activity. rsc.org
Table 4: Specialized Applications in Synthesis
| Synthetic Application | Description | Reagent | Reference |
| C-N Bond Formation | Decarboxylative cross-coupling with nitrogen nucleophiles. | Diacyl peroxides | acs.org |
| C-H Alkylation | Visible-light-induced direct C-H alkylation of N-heteroaromatics. | Alkyl diacyl peroxides | rsc.org |
| Controlled Polymerization | Photo-controlled radical polymerization of styrene. | Bis(4-methoxybenzoyl)diethylgermanium (analog) | researchgate.net |
Q & A
(Basic) What spectroscopic methods are recommended for characterizing Bis(4-methoxybenzoyl) peroxide, and what key spectral features should researchers prioritize?
Answer:
- NMR Spectroscopy : Focus on aromatic proton signals (δ 6.8–7.8 ppm for methoxy-substituted benzene rings) and carbonyl group shifts (δ ~165–170 ppm). Splitting patterns in H NMR can confirm substitution symmetry. For example, bis(4-methoxybenzoyl) derivatives exhibit distinct singlet peaks for methoxy groups (δ ~3.8 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular ion peaks (e.g., [M+H] or [M+Na]) and fragmentation patterns. A calculated mass discrepancy >2 ppm requires recalibration or purity assessment .
- FT-IR : Confirm peroxide O-O stretching (~800–900 cm) and carbonyl (C=O) vibrations (~1750 cm).
(Advanced) How can researchers design experiments to resolve contradictions in reported thermal stability data for this compound?
Answer:
- Controlled Kinetic Studies : Perform thermogravimetric analysis (TGA) at multiple heating rates (e.g., 2–10°C/min) to calculate activation energy via the Flynn-Wall-Ozawa method. Compare decomposition onset temperatures under inert vs. oxidative atmospheres .
- DSC (Differential Scanning Calorimetry) : Identify exothermic peaks corresponding to decomposition. Use hermetic pans to prevent premature volatilization.
- Cross-Validation : Replicate conflicting studies under identical conditions (e.g., solvent, humidity) to isolate variables. For instance, discrepancies in decomposition rates may arise from trace metal contaminants or moisture .
(Basic) What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Storage : Keep at 2–8°C in airtight, light-resistant containers with inert liners (e.g., PTFE). Avoid contact with metals, strong bases, or reducing agents, which accelerate decomposition .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-retardant lab coats. Conduct work in fume hoods with blast shields for gram-scale syntheses .
- Emergency Measures : For skin contact, rinse immediately with 10% sodium bicarbonate solution to neutralize acidic decomposition products (e.g., methoxybenzoic acid) .
(Advanced) What mechanistic insights guide the optimization of this compound as a radical initiator in polymer chemistry?
Answer:
- Radical Generation Efficiency : Measure half-life () in target solvents (e.g., toluene, DMF) at 70–100°C using ESR spectroscopy to track radical concentrations. Lower indicates faster initiation .
- Side-Reaction Mitigation : Introduce stabilizing agents (e.g., hydroquinone) to suppress premature radical recombination. Monitor via GPC for unintended cross-linking or chain-transfer effects.
- Solvent Effects : Polar aprotic solvents enhance peroxide solubility but may accelerate hydrolysis. Pre-dry solvents to <50 ppm water content .
(Basic) How can researchers validate the purity of this compound post-synthesis?
Answer:
- HPLC Analysis : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30 v/v) at 1 mL/min. Compare retention times with a certified standard .
- Titration : Iodometric titration quantifies active oxygen content. Dissolve 0.1 g sample in glacial acetic acid, add excess KI, and titrate liberated with 0.1 M NaSO. Purity ≥95% is acceptable for most applications .
(Advanced) What strategies address conflicting data on the photolytic behavior of this compound in UV-initiated reactions?
Answer:
- Wavelength-Dependent Studies : Use monochromatic UV light (e.g., 254 nm vs. 365 nm) to isolate photoactivation pathways. Monitor reaction progress via in-situ FT-IR for real-time carbonyl group tracking .
- Quenching Experiments : Add radical scavengers (e.g., TEMPO) to distinguish between radical-mediated and non-radical degradation mechanisms.
- Computational Modeling : DFT calculations can predict bond dissociation energies (BDEs) for O-O bonds under UV exposure, correlating with experimental half-lives .
(Basic) What are the primary decomposition products of this compound, and how are they identified?
Answer:
- Expected Products : 4-Methoxybenzoic acid (major) and CO (gas). Trace amounts of 4-methoxybenzaldehyde may form via radical recombination .
- GC-MS Analysis : Use a DB-5MS column with electron ionization. Key ions: m/z 152 (4-methoxybenzoic acid) and m/z 136 (decarboxylation product) .
(Advanced) How can researchers design a stability-indicating assay for this compound in complex matrices?
Answer:
- Forced Degradation : Expose samples to heat (60°C), UV light (254 nm), and humidity (75% RH) for 48 hours. Analyze degradation products via LC-MS/MS to confirm specificity .
- Method Validation : Assess linearity (R >0.999), LOD/LOQ (≤0.1% w/w), and recovery rates (98–102%) using spiked samples.
- Matrix Effects : For biological or polymeric matrices, employ solid-phase extraction (SPE) with C18 cartridges to isolate the peroxide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
